
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal
描述
TAK-044 是一种合成的肽,可作为非选择性内皮素受体拮抗剂。 内皮素受体属于 G 蛋白偶联受体超家族,在各种生理和病理过程(包括血管收缩和血压调节)中起着至关重要的作用 。 TAK-044 已被广泛研究,以探索其在心肌梗塞、肾衰竭、肝硬化和蛛网膜下腔出血等疾病中的潜在治疗应用 .
准备方法
TAK-044 通过一系列肽偶联反应合成。 该化合物是一种环状肽,其合成涉及特定氨基酸的掺入,包括 D-(2-噻吩基)甘氨酸、色氨酸和天冬氨酸 。 天冬氨酸残基用 α-氨基-γ-氧代-4-苯基-1-哌嗪丁酰基修饰。 最终产品经过纯化以达到高纯度水平 (≥98%),通常进行冻干保存 .
化学反应分析
TAK-044 经历各种化学反应,主要涉及其与内皮素受体的相互作用。 它抑制内皮素 B 受体介导的细胞内钙动员 。 该化合物对内皮素诱导的血管收缩的抑制作用已在包括犬和猪动脉在内的各种动物模型中得到研究 。 TAK-044 有效地抑制内皮素 A 和内皮素 B 受体介导的血管收缩,使其成为内皮素相关通路中的一种强效拮抗剂 .
科学研究应用
TAK-044 因其抑制内皮素受体的能力而在科学研究中得到广泛应用。 其主要应用包括:
心血管研究: TAK-044 在大鼠冠状动脉闭塞-再灌注后对心肌梗塞面积扩展表现出显著的抑制作用。 它用于研究内皮素受体在心血管疾病中的作用。
肝移植: TAK-044 已在肝移植模型中研究其肝保护作用。
作用机制
相似化合物的比较
TAK-044 与其他内皮素受体拮抗剂(如 BQ-123 和 BQ-788)进行比较。 与非选择性拮抗剂 TAK-044 不同,BQ-123 选择性地作用于内皮素 A 受体,而 BQ-788 选择性地作用于内皮素 B 受体 。 TAK-044 能够抑制内皮素 A 和内皮素 B 受体,使其在应用方面具有独特性和更大的多功能性。 此外,与 BQ-123 相比,TAK-044 在抑制内皮素诱导的血管收缩方面显示出更持久的疗效 .
结论
TAK-044 是一种强效的非选择性内皮素受体拮抗剂,在各种疾病中具有显著的治疗潜力。 其抑制内皮素 A 和内皮素 B 受体的能力使其成为科学研究和潜在治疗应用中宝贵的工具。 该化合物的合成、化学反应和作用机制已得到充分研究,为全面了解其作用和应用提供了依据。
生物活性
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal is a fluorinated aldehyde with significant biological activity. Its unique trifluoromethyl groups enhance its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple fluorine atoms contributes to its distinct chemical properties:
- Increased Lipophilicity : The trifluoromethyl groups improve membrane permeability.
- Reactivity : The aldehyde functional group allows for nucleophilic attack and covalent bond formation with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and function .
- Inhibition of Enzyme Activity : Studies have shown that it can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and cardiovascular disorders .
Applications in Research
The compound has been investigated for several applications:
- Cardiovascular Research : It has been used to study endothelin receptors and their role in myocardial infarction. In animal models, it demonstrated a significant reduction in infarct size following coronary artery occlusion-reperfusion.
- Cancer Therapeutics : Research indicates that this compound exhibits anti-cancer properties. In vitro studies have shown it can induce apoptosis in cancer cell lines such as MCF-7 and PC-3 .
- Liver Disease Models : The compound has been evaluated for its hepatoprotective effects, showing promise in reversing liver damage induced by carbon tetrachloride.
Case Studies
Several studies highlight the biological activity of this compound:
Study 1: Cardiovascular Effects
A study conducted on rats demonstrated that administration of the compound resulted in a 30% reduction in myocardial infarct size compared to control groups. This effect was attributed to its ability to inhibit endothelin receptor activity.
Study 2: Anti-Cancer Activity
In vitro assays revealed that the compound had an IC50 value of 2.63 μM against MCF-7 breast cancer cells. Further analysis indicated that the mechanism involved apoptosis induction through caspase activation .
Study 3: Hepatoprotective Effects
In models of liver transplantation, this compound exhibited protective effects against hepatocyte apoptosis and fibrosis development. Histological examinations showed improved liver architecture post-treatment.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
Compound Name | Molecular Formula | Key Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | C6H3F6O | Anti-cancer; Cardiovascular protection | 2.63 |
TAK-044 | C10H8F6O | Hepatoprotective; Endothelin receptor inhibition | 5.00 |
2,2,2-Trifluoroacetophenone | C8H7F3O | Antimicrobial; Anticancer | 15.00 |
属性
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZNKQKFYQNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546235 | |
Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-39-6 | |
Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。